4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
Description
Historical Development and Significance
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile (CAS: 1466551-41-6) emerged as a structurally unique morpholine derivative during early 21st-century efforts to expand the pharmacological utility of nitrogen-containing heterocycles. Its synthesis was first reported in catalytic studies exploring regioselective substitutions on the morpholine backbone, with early routes leveraging nucleophilic cyanation and alkylation strategies. The compound gained prominence due to its hybrid architecture, combining a morpholine ring’s conformational rigidity with the electronic effects of a 2-methylbenzyl substituent and a nitrile group. Patent filings from 2015–2020 highlight its role as a key intermediate in developing kinase inhibitors and antimicrobial agents, though its standalone biological profile remains under investigation.
Chemical Classification and Nomenclature
This compound belongs to the morpholinecarbonitrile subclass, characterized by a six-membered morpholine ring (C₄H₉NO) substituted at the 2-position with a nitrile group (-C≡N) and at the 4-position with a (2-methylphenyl)methyl group.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| SMILES | N#CC1CN(CC2=CC=CC=C2C)CCO1 |
| InChI Key | JOYPSGXDSFWWAH-UHFFFAOYSA-N |
The nitrile group at C2 introduces strong dipole interactions, while the 2-methylbenzyl moiety enhances lipophilicity (LogP ≈ 2.2). X-ray crystallography confirms a chair conformation for the morpholine ring, with the nitrile and benzyl groups occupying equatorial positions.
Position in Morpholine-Based Research
Within morpholine chemistry, this compound occupies a niche between simple analogs like morpholine-2-carbonitrile and complex derivatives such as 4-benzylmorpholine-2-carboxylic acid. Comparative studies reveal distinct reactivity patterns:
- Electrophilic substitution : The nitrile group undergoes hydrolysis to amides more readily than non-cyano morpholines.
- Ring-opening reactions : Unlike 4-phenylmorpholine, the 2-cyano group stabilizes intermediates during acid-catalyzed ring transformations.
Recent work positions it as a precursor for spirocyclic architectures, where its rigid framework templates cyclization reactions to form fused heterocycles.
Current Research Status and Relevance
As of 2025, research focuses on three domains:
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGLZJBVNPRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Morpholine-2-carbonitrile
A direct route involves the alkylation of morpholine-2-carbonitrile with 2-methylbenzyl bromide. This method leverages nucleophilic substitution, where the morpholine nitrogen attacks the benzyl halide.
Procedure :
- Morpholine-2-carbonitrile is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
- Potassium carbonate (K₂CO₃) is added as a base to deprotonate the morpholine nitrogen.
- 2-Methylbenzyl bromide is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
- The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.
Challenges :
Reductive Amination Pathway
An alternative approach employs reductive amination between morpholine-2-carbonitrile and 2-methylbenzaldehyde.
Procedure :
- Morpholine-2-carbonitrile and 2-methylbenzaldehyde are refluxed in methanol with acetic acid as a catalyst.
- Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to reduce the imine intermediate.
- The product is isolated via solvent evaporation and recrystallized from hexane/ethyl acetate.
Advantages :
- Higher selectivity compared to alkylation, with yields reaching 60–65%.
- Avoids hazardous alkyl halides, improving safety profiles.
Oxidation and Protection-Deprotection Strategies
TEMPO-Mediated Oxidation
Patent EP3424510A1 details the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) for oxidizing alcohols to ketones, a step potentially relevant to precursor synthesis.
Procedure :
- A secondary alcohol intermediate (e.g., 4-[(2-Methylphenyl)methyl]morpholin-2-ol) is dissolved in dichloromethane.
- TEMPO (1 mol%) and sodium hypochlorite (NaOCl) are added at 0°C.
- The mixture is stirred for 2 hours, quenched with sodium thiosulfate, and extracted to isolate the ketone.
Efficiency :
Siloxane Protecting Groups
To prevent unwanted side reactions during benzylation, 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS) is used to protect hydroxyl groups.
Procedure :
- Morpholine-2-carbonitrile is treated with CIPS in pyridine at −20°C for 4 hours.
- The silylated intermediate is filtered, washed with hexane, and subjected to benzylation.
- Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Benefits :
- Enhances regioselectivity during alkylation.
- Facilitates purification of intermediates via crystallization.
Industrial-Scale Considerations
Solvent Selection and Waste Reduction
Hazard Management
- NaCN Handling : Automated dosing systems and strict pH control (pH 7–8) mitigate cyanide exposure risks.
- TEMPO Recovery : Adsorption onto activated carbon allows recycling, reducing costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Alkylation | 40–50 | 90–95 | Moderate | Alkyl halide toxicity |
| Reductive Amination | 60–65 | 95–98 | High | Cyanoborohydride handling |
| Cyanohydrin Route | 55–70 | 98–99 | High | NaCN usage |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is being investigated for its potential as a therapeutic agent due to its unique structural characteristics. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at various diseases, including cancer and metabolic disorders.
Case Study: α-Glucosidase Inhibition
A study highlighted the synthesis of N-methylmorpholine-substituted benzimidazolium salts, structurally related to this compound. These compounds were screened for their α-glucosidase inhibitory potential, with some exhibiting significantly lower IC50 values than the standard drug acarbose, indicating promising antidiabetic properties .
Research has focused on evaluating the biological activities of compounds similar to this compound through various assays.
Hypoglycemic Activity
In vivo studies have shown that derivatives of morpholine compounds can exhibit hypoglycemic effects in alloxan-induced diabetic models. Specific compounds demonstrated effective blood sugar-lowering capabilities, suggesting that modifications to the morpholine structure may enhance therapeutic efficacy .
Anti-inflammatory Properties
The compound's structural analogs have been tested for anti-inflammatory activity. Results indicated that certain derivatives exhibited significant inhibition of human red blood cell membrane stabilization and protein denaturation, which are markers for anti-inflammatory action .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological receptors. These studies aim to elucidate the compound's mechanism of action and its potential as a lead molecule in drug design.
Binding Affinity
Compounds derived from morpholine structures have shown promising binding affinities at PPARγ receptor sites and COX isoenzyme active sites, which are crucial in mediating metabolic and inflammatory responses .
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic ring and morpholine moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Positional Isomerism : The placement of the morpholine ring and substituents significantly alters molecular conformation. For example, in the target compound, the 2-carbonitrile group creates distinct electronic effects compared to the 4-morpholinium substitution in .
- Spatial Arrangements : The dihedral angle between the morpholine ring and the dihydrothiophene ring in is 87.2°, indicating near-orthogonal geometry, which contrasts with the planar aromatic systems in biphenyl derivatives .
Physicochemical Properties
- Solubility and Polarity: The carbonitrile group enhances polarity, but bulky substituents like the 2-methylbenzyl group in the target compound may reduce aqueous solubility compared to smaller analogs like 2-morpholino-dihydrothiophene .
- Thermal Stability : Morpholine derivatives with aromatic substituents (e.g., biphenyl in ) exhibit higher melting points (>250°C) due to π-π stacking, whereas dihydrothiophene derivatives show lower thermal stability.
Biological Activity
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of morpholine derivatives with suitable benzyl halides or aldehydes, followed by nitrilation to introduce the carbonitrile group. Specific synthetic routes may vary depending on the desired yield and purity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound exhibits moderate to good antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For example, it demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with IC50 values ranging from 9 nM to 19 nM . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
- Disruption of Cellular Processes : It could interfere with signaling pathways critical for cell survival and division, particularly in cancer cells.
Study on Antimicrobial Efficacy
A study conducted on various derivatives of morpholine compounds found that those similar to this compound exhibited significant antimicrobial properties. The study reported that modifications in the phenyl ring influenced the antimicrobial efficacy, indicating structure-activity relationships (SAR) that can be exploited for drug design .
Research on Antitumor Mechanisms
Another research effort focused on the antitumor mechanisms of similar morpholine derivatives revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways. This suggests that this compound may share this mechanism, warranting further exploration .
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile, and how are intermediates characterized?
Answer:
The compound can be synthesized via a multi-step route involving:
Morpholine functionalization : Reacting morpholine with a 2-methylbenzyl halide under basic conditions (e.g., KCO in acetonitrile) to introduce the benzyl moiety.
Carbonitrile introduction : A nucleophilic substitution or cyanation step using reagents like KCN or TMSCN under catalytic conditions (e.g., Pd catalysis for aromatic cyanation) .
Intermediate characterization relies on H/C NMR to confirm regioselectivity (e.g., benzyl group attachment at the morpholine nitrogen) and IR spectroscopy to verify nitrile stretching (~2200 cm). Mass spectrometry (HRMS) ensures molecular weight accuracy .
Basic: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction is critical for determining absolute stereochemistry. For example:
- Refinement protocols : Hydrogen atoms bonded to nitrogen (e.g., amine groups) are located via difference Fourier maps and refined freely, while others are placed geometrically using riding models .
- Data interpretation : Bond angles and torsion angles (e.g., between the morpholine ring and benzyl group) confirm spatial arrangement. Compare with reported analogs like 4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile for validation .
Advanced: How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?
Answer:
Optimization strategies include:
| Factor | Effect | Example Conditions |
|---|---|---|
| Solvent | Polarity affects reaction rate | DMF for polar intermediates; ethanol for recrystallization |
| Temperature | Higher temps accelerate cyanation but risk side reactions | 65–80°C for Pd-catalyzed steps; RT for acid-sensitive intermediates |
| Catalyst | Selectivity in nitrile introduction | Pd(dppf)Cl for coupling reactions; piperidine as a base in condensation steps |
| Purity control requires HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted morpholine derivatives. |
Advanced: How can contradictory NMR or mass spectrometry data be resolved during structural elucidation?
Answer:
Common contradictions and solutions :
- NMR splitting anomalies : Overlapping signals from diastereomers or rotamers may require variable-temperature NMR or COSY/NOESY to assign coupling patterns .
- Mass discrepancies : Isotopic patterns (e.g., chlorine in impurities) can distort HRMS results. Compare with theoretical isotopic distributions using tools like mMass .
- Unexpected peaks : Trace solvents (e.g., DMF or THF) may appear in C NMR. Use deuterated solvents and background subtraction .
Advanced: What computational methods predict the bioactivity of this compound, and how do they align with experimental data?
Answer:
Methodology :
Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PD-L1 for anticancer activity). Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms .
QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with cytotoxicity data from MTT assays. Validate using leave-one-out cross-validation .
Case study : Analogous morpholine-carbonitrile compounds show moderate inhibition of kinase enzymes (IC ~10 µM), suggesting potential for structure-activity relationship (SAR) studies .
Advanced: How do steric and electronic effects of the 2-methylphenyl group influence the compound’s reactivity in further functionalization?
Answer:
- Steric hindrance : The ortho-methyl group restricts access to the benzyl position, limiting electrophilic substitution (e.g., nitration requires harsh conditions).
- Electronic effects : The electron-donating methyl group activates the benzene ring toward Friedel-Crafts alkylation but deactivates it toward nucleophilic aromatic substitution.
Experimental validation : Compare reaction rates with para-substituted analogs using kinetic studies (e.g., UV-Vis monitoring of nitration) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as a readout .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide dosing in cell-based studies.
Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) conditions.
- Analytical tools : LC-MS/MS to identify degradation products (e.g., morpholine ring opening or nitrile hydrolysis to amides) .
- Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
